2-(Propylthio)nicotinic acid

Descripción general

Descripción

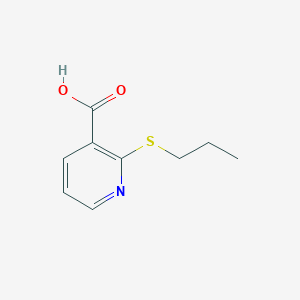

2-(Propylthio)nicotinic acid is an organic compound with the molecular formula C9H11NO2S It is a derivative of nicotinic acid, where a propylthio group is attached to the second position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylthio)nicotinic acid typically involves the reaction of nicotinic acid with propylthiol in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction mixture is passed through a series of reactors where temperature and pressure are carefully controlled. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Propylthio)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium hydroxide, ethanol as solvent.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted nicotinic acid derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Cardiovascular Health:

2-(Propylthio)nicotinic acid, like other nicotinic acid derivatives, has been studied for its ability to modulate lipid profiles, particularly in raising high-density lipoprotein (HDL) cholesterol levels. Research indicates that nicotinic acid can reduce the progression of atherosclerosis and lower cardiovascular event risks when used alone or alongside LDL cholesterol-lowering medications .

Mechanism of Action:

The pharmacological effects are mediated through the G protein-coupled receptor GPR109A, which plays a crucial role in the metabolic and vascular effects of nicotinic acid derivatives. This receptor's activation can lead to significant changes in lipid metabolism and may provide therapeutic avenues for treating dyslipidemia .

Dermatological Applications

Skin Treatments:

Recent studies have highlighted the potential of this compound in dermatology, particularly for conditions associated with inflammation and skin sensitivity. The compound may act as an antagonist to substance P, a neuropeptide involved in pain transmission and inflammatory responses. This suggests its utility in treating skin disorders such as rosacea, eczema, and other inflammatory conditions .

Topical Formulations:

The compound's ability to enhance NAD+ levels in skin keratinocytes suggests that it could be beneficial in topical formulations aimed at improving skin health and combating photoaging. The Preiss–Handler pathway, which utilizes nicotinic acid for NAD+ synthesis, is active in human epidermal cells, making this compound a candidate for developing anti-aging skin products .

Biochemical Research

NAD+ Augmentation:

A significant area of research involves the role of this compound in increasing intracellular NAD+ levels. NAD+ is essential for various cellular processes, including energy metabolism and DNA repair. Studies have shown that supplementation with nicotinic acid derivatives can effectively up-regulate NAD+ levels, which is crucial for maintaining cellular health and function .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(Propylthio)nicotinic acid involves its interaction with specific molecular targets. It is believed to act on nicotinic acid receptors, modulating lipid metabolism and influencing various biochemical pathways. The propylthio group may enhance its binding affinity and specificity towards these receptors, leading to distinct pharmacological effects.

Comparación Con Compuestos Similares

- Nicotinic acid

- 2-(Methylthio)nicotinic acid

- 2-(Ethylthio)nicotinic acid

Comparison: 2-(Propylthio)nicotinic acid is unique due to the presence of the propylthio group, which imparts different physicochemical properties compared to its analogs. This modification can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications where other derivatives may not be as effective.

Actividad Biológica

2-(Propylthio)nicotinic acid is a derivative of nicotinic acid (niacin), characterized by the substitution of a propylthio group at the second position of the pyridine ring. Its molecular formula is C₉H₁₁NO₂S. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection, inflammation modulation, and lipid metabolism.

The presence of the thioether group in this compound enhances its chemical reactivity and biological interactions. The compound can undergo various chemical reactions typical of carboxylic acids and thioethers, including:

- Esterification with alcohols to form esters.

- Amidation with amines to yield amides.

- Nucleophilic substitution reactions due to the reactive nature of its thioether group.

These properties may contribute to its biological efficacy and bioavailability compared to other nicotinic acid derivatives.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its ability to influence pathways related to oxidative stress and inflammation, which are critical in neurodegenerative diseases. Preliminary data suggest that it interacts with nicotinic acetylcholine receptors, potentially influencing neurotransmitter release and neuronal signaling pathways.

Modulation of Inflammatory Responses

The compound may also modulate inflammatory responses through interactions with specific signaling molecules. This activity is particularly relevant in conditions characterized by chronic inflammation, where nicotinic acid derivatives have shown promise in reducing inflammatory markers.

Lipid Metabolism

This compound shares pharmacological properties with nicotinic acid, which is known for its effects on lipid metabolism. Nicotinic acid has been shown to lower levels of atherogenic lipoproteins (VLDL and LDL) while increasing protective HDL cholesterol levels. This dual action positions it as a potential therapeutic agent for dyslipidemias and cardiovascular diseases .

Comparative Analysis with Similar Compounds

The structural similarity of this compound with other thioether derivatives offers insights into its unique biological profile. A comparative analysis highlights several compounds:

| Compound Name | Structure Type | Similarity Factor |

|---|---|---|

| 2-(Benzylthio)nicotinic acid | Thioether derivative | 0.97 |

| 6-(Benzylthio)-5-methylnicotinic acid | Thioether derivative | 0.97 |

| 2-((3-(Methoxycarbonyl)benzyl)thio)nicotinic acid | Thioether derivative | 0.93 |

| 2-((4-Carbamoylbenzyl)thio)nicotinic acid | Thioether derivative | 0.91 |

The propylthio substitution in this compound may confer distinct pharmacological properties not observed in other derivatives, particularly affecting solubility, permeability, and receptor interaction profiles.

Propiedades

IUPAC Name |

2-propylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMDLVRDBYKTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379074 | |

| Record name | 2-(propylthio)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728168 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-22-5 | |

| Record name | 2-(propylthio)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.